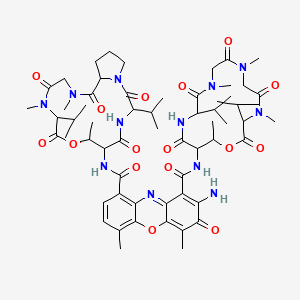
2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol is a complex organic compound that features a quinoline core substituted with a methoxy group at the 7th position, a methyl group at the 8th position, and a thiazole ring at the 2nd position The cyclopropyl group is attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Methoxy and Methyl Groups: The methoxy group can be introduced via methylation of a hydroxyquinoline derivative using methyl iodide in the presence of a base. The methyl group can be introduced through a Friedel-Crafts alkylation.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.
Cyclopropyl Substitution: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science:
Wirkmechanismus
The mechanism of action of 2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The thiazole and quinoline moieties can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, affecting various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Cyclopropylthiazol-2-yl)-7-methoxyquinolin-4-ol: Lacks the methyl group at the 8th position.
2-(4-Cyclopropylthiazol-2-yl)-8-methylquinolin-4-ol: Lacks the methoxy group at the 7th position.
2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinoline: Lacks the hydroxyl group at the 4th position.
Uniqueness
2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol is unique due to the combination of its functional groups and the presence of both a thiazole and quinoline ring system. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C17H16N2O2S |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H16N2O2S/c1-9-15(21-2)6-5-11-14(20)7-12(18-16(9)11)17-19-13(8-22-17)10-3-4-10/h5-8,10H,3-4H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
OLUKFIKXIQUCNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C3=NC(=CS3)C4CC4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


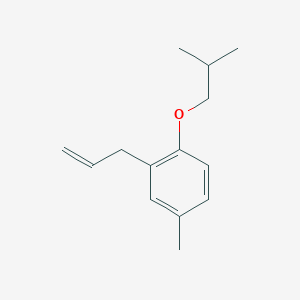
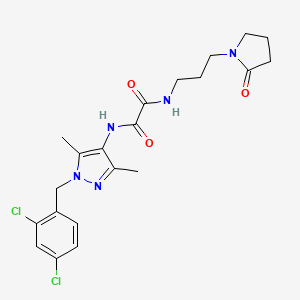
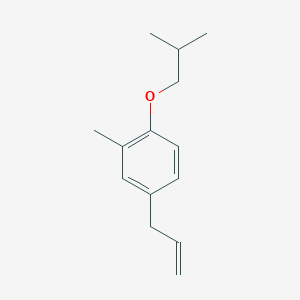
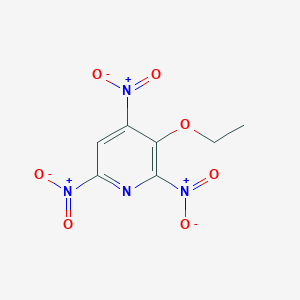
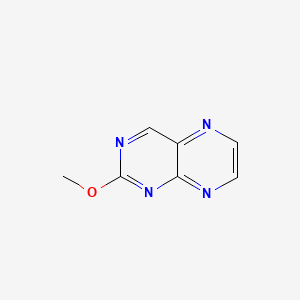
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
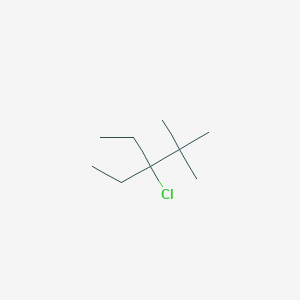

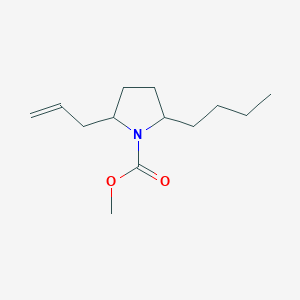
![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)

